molecular formula C12H11NO3 B5592650 (3E)-3-phenacylidenemorpholin-2-one

(3E)-3-phenacylidenemorpholin-2-one

Cat. No.: B5592650
M. Wt: 217.22 g/mol
InChI Key: SHMMZGJZZGDTSL-CSKARUKUSA-N
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Description

(3E)-3-phenacylidenemorpholin-2-one is an organic compound characterized by a morpholine ring substituted with a phenacylidene group at the 3-position

Properties

IUPAC Name

(3E)-3-phenacylidenemorpholin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11(9-4-2-1-3-5-9)8-10-12(15)16-7-6-13-10/h1-5,8,13H,6-7H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMZGJZZGDTSL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=CC(=O)C2=CC=CC=C2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)/C(=C\C(=O)C2=CC=CC=C2)/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-phenacylidenemorpholin-2-one typically involves the condensation of morpholin-2-one with a phenacylidene precursor under basic conditions. One common method is the reaction of morpholin-2-one with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-phenacylidenemorpholin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The phenacylidene group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives.

Scientific Research Applications

(3E)-3-phenacylidenemorpholin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-phenacylidenemorpholin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(phenylmethylidene)morpholin-2-one: Similar structure but with a different substituent on the morpholine ring.

    (3E)-3-(benzylidene)morpholin-2-one: Another structurally related compound with potential biological activities.

Uniqueness

(3E)-3-phenacylidenemorpholin-2-one is unique due to its specific substitution pattern and the presence of the phenacylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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